L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide
Beschreibung
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide is a compound that combines the amino acid L-glutamine with a phenothiazine derivative. Phenothiazines are known for their diverse pharmacological activities, including anticancer, antibacterial, and antipsychotic properties
Eigenschaften
CAS-Nummer |
84409-84-7 |
|---|---|
Molekularformel |
C19H21N5O3S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(4S)-4-amino-5-oxo-5-[2-(2-oxo-2-phenothiazin-10-ylethyl)hydrazinyl]pentanamide |
InChI |
InChI=1S/C19H21N5O3S/c20-12(9-10-17(21)25)19(27)23-22-11-18(26)24-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)24/h1-8,12,22H,9-11,20H2,(H2,21,25)(H,23,27)/t12-/m0/s1 |
InChI-Schlüssel |
HLOHLFJCEVJDHP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide involves several steps. One common method includes the reaction of L-glutamine with 2-oxo-2-(10H-phenothiazin-10-yl)ethyl hydrazide under specific conditions. The reaction typically requires heating and stirring for a few hours to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential anticancer, antibacterial, and antioxidant activities.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular proteins and enzymes, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
L-Glutamine, 2-(2-oxo-2(10H-phenothiazin-10-yl)ethyl)hydrazide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
